molecular formula C12H9F6N3O B2894992 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421517-07-8

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2894992
CAS No.: 1421517-07-8
M. Wt: 325.214
InChI Key: ZNMDKDXNALCFSX-UHFFFAOYSA-N
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Description

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a triazole ring

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. The presence of trifluoromethyl groups can influence the compound’s bioavailability and metabolic stability, making it a valuable scaffold for drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methyl-3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with trifluoromethyl groups, such as:

  • 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
  • 3-(trifluoromethyl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole

Uniqueness

The uniqueness of 4-methyl-3-(trifluoromethyl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one lies in its specific substitution pattern and the presence of both trifluoromethyl groups and a benzyl moiety. This combination of features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6N3O/c1-20-9(12(16,17)18)19-21(10(20)22)6-7-3-2-4-8(5-7)11(13,14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMDKDXNALCFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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